Molecular Weight and Lipophilicity Differentiation vs. 4-Methylbenzenesulfonamide Analog
For a fixed core scaffold, the nature of the sulfonamide moiety dictates key molecular properties influencing permeability and non-specific binding . The target compound (C18H18ClFN2O2S) possesses a higher molecular weight (380.86 g/mol) compared to the 4-methylbenzenesulfonamide analog N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide (C19H22N2O2S, MW 342.5 g/mol) . This 38.36 g/mol increase, coupled with the electron-withdrawing Cl and F substituents, is predicted to elevate logP, thereby altering membrane permeability and metabolic stability profiles relative to its methyl-substituted counterpart .
| Evidence Dimension | Molecular Weight and Inferred Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 380.86 g/mol; Formula: C18H18ClFN2O2S |
| Comparator Or Baseline | N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide (CAS 1396580-29-2); MW: 342.5 g/mol; Formula: C19H22N2O2S |
| Quantified Difference | MW difference: +38.36 g/mol (11.2% increase) |
| Conditions | Calculated based on molecular formula and standard atomic weights (IUPAC). |
Why This Matters
This difference is critical for procurement decisions in cell-based assays, as altered lipophilicity directly influences compound solubility, cellular uptake, and potential off-target binding, which cannot be replicated by the methyl analog.
